4'-Methoxyacetophenone oxime

Vue d'ensemble

Description

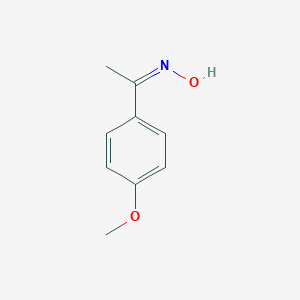

4'-Methoxyacetophenone oxime is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

4’-Methoxyacetophenone oxime, also known as 4-Methoxyacetophenone oxime, is a complex organic compound It’s known that oximes, in general, can react with aldehydes or ketones to form more stable compounds .

Mode of Action

It’s known that oximes, such as 4’-Methoxyacetophenone oxime, can act as nucleophiles, reacting with other compounds in a process that is essentially irreversible . This reaction forms the oxime and results in the dehydration of the adduct .

Biochemical Pathways

Oxime ethers, a class of compounds to which 4’-methoxyacetophenone oxime belongs, have been found to exhibit various biological activities, including bactericidal, fungicidal, antidepressant, anticancer, and herbicidal activities .

Result of Action

It’s known that 4’-methoxyacetophenone can undergo biocatalytic enantioselective reduction to yield (s)-1-(4-methoxyphenyl) ethanol . This suggests that 4’-Methoxyacetophenone oxime may have similar reactivity and could potentially be involved in similar reactions.

Action Environment

It’s known that the compound can form explosive mixtures with air on intense heating , suggesting that temperature and atmospheric conditions could potentially influence its stability and reactivity.

Analyse Biochimique

Biochemical Properties

4’-Methoxyacetophenone oxime plays a significant role in biochemical reactions, particularly in the formation of oximes. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with hydroxylamine, which leads to the formation of oximes through a nucleophilic addition reaction. This interaction is crucial for the compound’s role in biochemical processes, as it facilitates the conversion of ketones and aldehydes into oximes .

Cellular Effects

The effects of 4’-Methoxyacetophenone oxime on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that oximes, including 4’-Methoxyacetophenone oxime, can induce necrosis and apoptosis in different cell models, such as skeletal muscle, kidney, liver, and neural cells . These effects are mediated through the activation of specific caspases and the formation of reactive oxygen species.

Molecular Mechanism

At the molecular level, 4’-Methoxyacetophenone oxime exerts its effects through binding interactions with biomolecules. The compound acts as a nucleophile, reacting with electrophilic centers in enzymes and proteins. This interaction leads to enzyme inhibition or activation, depending on the specific target. Additionally, 4’-Methoxyacetophenone oxime can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4’-Methoxyacetophenone oxime change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4’-Methoxyacetophenone oxime remains stable under specific conditions, but its degradation products can have different biochemical activities. Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 4’-Methoxyacetophenone oxime vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme activation and enhanced cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cell death. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .

Metabolic Pathways

4’-Methoxyacetophenone oxime is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation. The compound can also affect metabolic flux and metabolite levels by influencing key metabolic enzymes and cofactors. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of 4’-Methoxyacetophenone oxime within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these proteins. Understanding these processes is crucial for determining the compound’s bioavailability and its potential effects on different tissues .

Subcellular Localization

4’-Methoxyacetophenone oxime exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are important for understanding how the compound exerts its effects at the cellular level and for developing targeted therapeutic strategies .

Activité Biologique

4'-Methoxyacetophenone oxime (MAPO) is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview supported by diverse research findings.

Chemical Structure and Properties

This compound is derived from acetophenone, featuring a methoxy group at the para position and an oxime functional group. Its molecular formula is C9H11NO2, and it typically appears as a white crystalline solid.

Antimicrobial Properties

Research indicates that MAPO exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

MAPO has been evaluated for its antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various models. It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory conditions.

The biological activities of MAPO can be attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition: MAPO selectively inhibits phosphodiesterase IV (PDE IV), which is involved in inflammatory responses. This inhibition leads to elevated levels of cyclic AMP (cAMP), promoting anti-inflammatory effects.

- Radical Scavenging: The oxime group can donate electrons, neutralizing free radicals and preventing cellular damage.

- Membrane Interaction: MAPO's lipophilicity allows it to integrate into lipid membranes, disrupting their integrity and influencing cellular signaling pathways.

Case Study 1: Antimicrobial Efficacy

In a clinical study involving patients with bacterial infections, MAPO was administered as part of a combination therapy. The results indicated a significant reduction in infection rates compared to controls, highlighting its potential as an adjunctive treatment.

Case Study 2: Anti-inflammatory Effects in Animal Models

A study using murine models of arthritis showed that MAPO treatment resulted in reduced joint swelling and pain. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of inflammatory markers.

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Antioxidant Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| Acetophenone | Low | Low | Moderate |

| 4-Hydroxyacetophenone | Moderate | High | Low |

Analyse Des Réactions Chimiques

Catalytic O-Alkylation with α,β-Unsaturated Aldehydes

Reaction Conditions

-

Catalyst : Chiral iron(II) complex (e.g., Fe(BH₄)₂ with pyridyl-2,6-dicarboxylic acid)

-

Acid Additive : p-BrC₆H₄CO₂H or p-MeOC₆H₄CO₂H

-

Substrate : α,β-Unsaturated aldehydes (e.g., RC(H)=C(H)CHO)

-

Reductant : NaBH₄ (in situ reduction)

-

Solvent : MeOH/H₂O or EtOH

Mechanism :

The iron(II) center coordinates to the oxime oxygen, enhancing nucleophilicity. The C=C bond of the aldehyde inserts into the Fe–O bond, forming O-alkylated oximes (44 ) after decoordination. Steric hindrance in aldehydes reduces yields but not enantioselectivity .

Copper-Catalyzed Coupling to Form 2-Aminothiazoles

Reaction Conditions

-

Catalyst : MCM-41-immobilized CuI complex (MCM-41-2N-CuI)

-

Substrate : Phenyl isothiocyanate

-

Base : Cs₂CO₃

-

Temperature : 110°C

Mechanism :

The oxime acetate undergoes oxidative coupling with isothiocyanate. The CuI center facilitates C–S bond formation, yielding 4-substituted 2-aminothiazoles. Electron-rich oxime acetates show higher reactivity .

Recyclability :

The catalyst retains activity for ≥8 cycles without significant loss.

Photolytic Radical Generation

Reaction Conditions

-

Light Source : UV irradiation (e.g., MAP photoinitiator)

-

Solvent : Toluene

Applications :

-

Iminyl Radicals : Cyclize to phenanthridines.

-

Carbamoyloxyl Radicals : Decarboxylate to form aminyl radicals.

Example :

Photolysis of oxime carbamates releases radicals for tandem cyclization, enabling access to nitrogen-containing heterocycles .

Formation of Oxime Carbonates

Reaction Conditions

Procedure :

4'-Methoxyacetophenone oxime reacts with chloroformates to form oxime carbonates. Acidic workup and chromatography yield pure products .

Propriétés

IUPAC Name |

(NE)-N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7(10-11)8-3-5-9(12-2)6-4-8/h3-6,11H,1-2H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXOHMWCSTKXDLH-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural significance of 4'-methoxyacetophenone oxime in chelating resins?

A1: this compound plays a crucial role as a ligand in the formation of chelating resins. [] The molecule contains an oximino group (-N=OH) and a phenolic hydroxyl group (-OH). These groups act as binding sites for metal ions, enabling the resin to capture and remove specific metals from solutions. [] The research highlights that the metal ions, including Co(II), Ni(II), and Cu(II), coordinate with the resin through the nitrogen atom of the oximino group and the oxygen atom of the phenolic hydroxyl group. []

Q2: How does the incorporation of this compound into a formaldehyde resin impact its metal-binding properties?

A2: The study demonstrates that incorporating this compound into a formaldehyde resin results in a material with enhanced metal chelating capabilities. [] The researchers synthesized two resins: one using 2-hydroxy-4-methoxyacetophenone-formaldehyde and the other using 2-hydroxy-4-methoxyacetophenone oxime-formaldehyde. [] By analyzing the metal chelates formed with Co(II), Ni(II), and Cu(II), they found a metal-to-ligand ratio of 1:2, indicating the presence of two binding sites from the ligand for each metal ion. [] This highlights the role of the oxime group and the phenolic hydroxyl group in creating a strong chelating environment within the resin matrix.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.